5-Methyl-3-ethyl-2-dimethylaminoethylindole
Overview
Description
5-Methyl-3-ethyl-2-dimethylaminoethylindole is a synthetic indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
5-Methyl-3-ethyl-2-dimethylaminoethylindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole typically involves a multi-step process. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. Subsequent alkylation reactions introduce the methyl, ethyl, and dimethylaminoethyl groups to the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-ethyl-2-dimethylaminoethylindole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Mechanism of Action
The mechanism of action of 5-Methyl-3-ethyl-2-dimethylaminoethylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The dimethylaminoethyl group can enhance its binding affinity and selectivity, influencing the overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-ethylindole: Lacks the dimethylaminoethyl group, resulting in different biological activities and reactivity.
3-Ethyl-2-dimethylaminoethylindole: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and applications.
2-Dimethylaminoethylindole: Missing both the methyl and ethyl groups, leading to distinct pharmacological effects.
Uniqueness
5-Methyl-3-ethyl-2-dimethylaminoethylindole is unique due to the presence of all three substituents (methyl, ethyl, and dimethylaminoethyl) on the indole ring. This combination of groups enhances its chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYZHQAAVRBRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147988 | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107265-50-9 | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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